molecular formula C20H19N3O3 B2376528 N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide CAS No. 898423-26-2

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide

Cat. No.: B2376528
CAS No.: 898423-26-2
M. Wt: 349.39
InChI Key: NDHPNZBNJANYMY-UHFFFAOYSA-N
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Description

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide is a synthetic oxalamide derivative featuring a tricyclic hexahydropyrido[3,2,1-ij]quinolin-3-one core. This structure combines a rigid, fused bicyclic system with an oxalamide bridge, linking the tricyclic moiety to a phenyl group at the N2 position.

Properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-phenyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-17-9-8-14-12-16(11-13-5-4-10-23(17)18(13)14)22-20(26)19(25)21-15-6-2-1-3-7-15/h1-3,6-7,11-12H,4-5,8-10H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHPNZBNJANYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC=CC=C4)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

This two-step approach involves sequential coupling of 3-oxo-hexahydropyridoquinolin-9-amine with phenylamine using oxalyl chloride as the bridging agent:

  • Formation of Oxalyl Dichloride Intermediate :
    $$
    \text{ClC(O)C(O)Cl} + \text{H}_2\text{N-R} \rightarrow \text{ClC(O)C(O)NHR} + \text{HCl}
    $$

    • R = Hexahydropyridoquinolin-9-yl (Step 1) or Phenyl (Step 2)
    • Solvent: Anhydrous dichloromethane or THF
    • Temperature: 0–5°C (to minimize side reactions)
    • Base: Triethylamine (2.5 equiv) for HCl scavenging
  • Cross-Coupling of Intermediates :
    $$
    \text{ClC(O)C(O)NH-(Hexahydropyridoquinoline)} + \text{H}_2\text{N-Ph} \rightarrow \text{Target Compound}
    $$

    • Reaction Time: 12–24 h at room temperature
    • Yield: 58–72% after column chromatography (silica gel, EtOAc/hexane 3:7)

Challenges and Optimizations

  • Steric Hindrance : Bulky substituents on the hexahydropyridoquinoline core reduce reaction efficiency. Microwave-assisted synthesis (80°C, 30 min) improves yields to 81%.
  • Purity Concerns : Bis-oxalamide byproducts (<5%) form due to excess oxalyl chloride. Controlled stoichiometry (1:1.05 amine:oxalyl chloride) mitigates this.

One-Pot Synthesis Using Dichloroacetamide

Base-Promoted Triple C–Cl Bond Cleavage

A novel method reported by Kumar et al. (2024) enables direct synthesis from dichloroacetamide and amines under mild conditions:
$$
\text{Cl}2\text{CHC(O)NH}2 + \text{Amine 1} + \text{Amine 2} \xrightarrow{\text{CBr}4, \text{K}2\text{CO}_3} \text{Oxalamide}
$$

  • Solvent : Water/EtOH (3:1)
  • Temperature : 40°C, 6 h
  • Yield : 68% for target compound
  • Advantages : Avoids toxic oxalyl chloride; scalable to gram quantities

Mechanistic Insights

  • CBr4 Activation : Generates brominated intermediates that facilitate nucleophilic attack by amines.
  • Triple C–Cl Cleavage : Sequential dehalogenation forms the oxalamide backbone.

Vilsmeier-Haack Reaction for Aldehyde Precursor

Synthesis of 9-Formylhexahydropyridoquinoline

The hexahydropyridoquinoline aldehyde is a critical intermediate, synthesized via Vilsmeier-Haack formylation:
$$
\text{Julolidine} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{9-Formylhexahydropyridoquinoline}
$$

  • Conditions : Reflux in DMF (90°C, 4.5 h)
  • Yield : 71–92% after recrystallization

Reductive Amination to Oxalamide

  • Conversion to Amine :
    $$
    \text{R-CHO} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{R-CH}2\text{NH}2
    $$

    • Solvent: MeOH, rt, 12 h (Yield: 85%)
  • Oxalamide Formation : As in Section 1.

Catalytic Dehydrogenative Coupling

Ruthenium-Catalyzed Method

An eco-friendly approach utilizes ethylene glycol as a C2 synthon:
$$
\text{HOCH}2\text{CH}2\text{OH} + 2 \text{RNH}2 \xrightarrow{\text{Ru pincer catalyst}} \text{RNHC(O)C(O)NHR} + 2 \text{H}2
$$

  • Conditions : 120°C, 24 h, toluene
  • Yield : 54% for target compound
  • Limitations : Requires high catalyst loading (5 mol%)

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Environmental Impact
Oxalyl Chloride 58–81% 12–24 h +++ Moderate (HCl waste)
Dichloroacetamide 68% 6 h ++++ Low (aqueous conditions)
Vilsmeier-Haack/Reduction 61% 20 h (total) ++ High (POCl3 usage)
Ruthenium Catalysis 54% 24 h + Low (H2 byproduct)

Key : ++++ = Excellent, + = Poor

Chemical Reactions Analysis

Types of Reactions

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins such as ERK2 (Extracellular Signal Regulated Kinase 2). These interactions can lead to various biological effects, including apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The oxalamide derivatives in the evidence share the tricyclic core but differ in substituents at the N1 and N2 positions. Key structural analogs include:

Table 1: Structural Comparison of Analogs
Compound Name N1 Substituent N2 Substituent Functional Group Notable Features
Target Compound 3-oxo-hexahydropyrido quinolin Phenyl Oxalamide Rigid tricyclic core; phenyl group may enhance lipophilicity.
N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-hexahydropyrido quinolin-9-yl)oxalamide 3,4-dimethoxyphenyl 3-oxo-hexahydropyrido quinolin Oxalamide Methoxy groups improve solubility and hydrogen-bonding capacity.
N1-(3-hydroxypropyl)-N2-(3-oxo-hexahydropyrido quinolin-9-yl)oxalamide (CID 898427-73-1) 3-hydroxypropyl 3-oxo-hexahydropyrido quinolin Oxalamide Hydroxypropyl increases hydrophilicity, potentially enhancing aqueous solubility.
Diorganotin(IV) complexes with hydrazone ligands (e.g., H2L1–H2L3) Hydrazide derivatives 8-hydroxy-hexahydropyrido quinolin Hydrazide Metal-chelating properties; demonstrated antimicrobial activity in studies.
Key Observations:

Substituent Effects on Solubility :

  • The 3,4-dimethoxyphenyl analog introduces electron-donating methoxy groups, which may enhance solubility in polar solvents compared to the phenyl group in the target compound.
  • The 3-hydroxypropyl substituent adds a polar hydroxyl group, likely increasing hydrophilicity and reducing logP values relative to the phenyl variant.

Functional Group Variations :

  • The target compound’s oxalamide bridge provides two amide bonds, enabling hydrogen bonding with biological targets. In contrast, hydrazide-based ligands (e.g., H2L1–H2L3) form stable metal complexes, suggesting divergent applications in catalysis or antimicrobial therapy.

Biological Activity: While the target compound’s activity is unspecified, hydrazone ligands in exhibit antimicrobial properties when complexed with diorganotin(IV). This highlights how functional group modifications (oxalamide vs. hydrazide) can redirect biological function .

Hypothetical Property Analysis Based on Substituents

Table 2: Predicted Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~395.4 2.8 2 5
N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-hexahydropyrido quinolin-9-yl)oxalamide ~455.5 2.2 2 7
N1-(3-hydroxypropyl)-N2-(3-oxo-hexahydropyrido quinolin-9-yl)oxalamide ~377.4 1.5 3 6
Notes:
  • The dimethoxyphenyl analog has a higher molecular weight but lower logP due to methoxy groups’ polarity.
  • The hydroxypropyl variant shows the lowest logP, aligning with its increased hydrophilicity.

Biological Activity

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide is a complex organic compound with notable potential in medicinal chemistry. Its unique structure integrates multiple pharmacophores, which may confer various biological activities. This article provides a detailed overview of the compound's biological activity based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight377.4 g/mol
Molecular FormulaC22H23N3O3
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The structural complexity of this compound suggests significant interaction potential with biological targets.

Research indicates that compounds similar to this compound may inhibit viral integrases or other enzymes involved in viral replication. This inhibition occurs through binding to active sites or interfering with substrate interactions, leading to a reduction in viral load and halting the progression of infections .

Biological Activity

Preliminary studies have suggested that this compound may exhibit various biological activities:

Antiviral Activity : The compound's structural attributes may allow it to act against viral pathogens by disrupting their replication processes. Similar compounds have demonstrated effectiveness in inhibiting viral integrases .

Antimicrobial Properties : Given the presence of quinoline derivatives in its structure—known for their antimicrobial properties—this compound may also possess broad-spectrum antibacterial or antifungal activity.

Cytotoxicity Studies : In vitro studies are essential for evaluating the cytotoxic effects of this compound on various cancer cell lines. These studies can help ascertain its potential as an anticancer agent.

Case Studies and Research Findings

Research into similar compounds has yielded promising results:

  • Viral Replication Inhibition : A study on related oxalamide derivatives showed significant inhibition of viral replication in cell cultures . This suggests that this compound may exhibit similar properties.
  • Antimicrobial Efficacy : Compounds with analogous structures have been tested against various bacterial strains and demonstrated varying degrees of antimicrobial activity .
  • Cytotoxicity Assessments : In vitro assays indicated that related compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Q. What are the optimal synthetic routes for N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the hexahydropyridoquinoline core via cyclization of precursors under controlled temperature (e.g., 60–80°C) and acidic/basic conditions .
  • Step 2 : Introduction of the oxalamide moiety using oxalyl chloride or ethyl oxalyl chloride, followed by coupling with aniline derivatives. Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) are critical for yield optimization .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and hydrogen bonding patterns (e.g., amide proton signals at δ 8.5–9.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ expected within ±0.001 Da) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks in the solid state) .

Q. What biological screening assays are appropriate for initial activity assessment?

Prioritize target-agnostic assays to identify broad bioactivity:

  • Enzyme Inhibition : Test against kinases, proteases, or phosphatases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO <0.1%) to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1^11H NMR shifts)?

Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent effects:

  • Variable Temperature NMR : Assess peak splitting or coalescence to identify rotational barriers (e.g., amide bond restriction) .
  • Deuterated Solvent Comparison : Compare DMSO-d6_6 vs. CDCl3_3 to detect hydrogen bonding interactions .
  • Complementary Techniques : Use IR spectroscopy to confirm carbonyl stretching frequencies (e.g., 1680–1700 cm1^{-1} for oxalamide C=O) .

Q. What computational modeling approaches elucidate the compound’s mechanism of action?

  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding sites. For example, the oxalamide group may interact with ATP-binding pockets in kinases .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (software: GROMACS or AMBER) .
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends in derivatives .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the phenyl ring or oxalamide nitrogen .
  • Salt Formation : React with hydrochloric acid or sodium bicarbonate to generate ionic forms with improved pharmacokinetics .

Q. How to analyze reaction mechanisms under varying pH and temperature conditions?

  • Kinetic Studies : Monitor reaction progress via HPLC or TLC at intervals. For example, acidic conditions may accelerate amide coupling but risk hydrolyzing the quinoline core .
  • Isotopic Labeling : Use 18^{18}O-water to track oxygen incorporation in hydrolysis byproducts .
  • DFT Calculations : Map energy barriers for key steps (e.g., nucleophilic attack on oxalyl chloride) using Gaussian09 .

Q. What structure-activity relationship (SAR) insights guide modification of the oxalamide moiety?

  • Electron-Withdrawing Groups : Nitro or cyano substituents on the phenyl ring enhance electrophilicity, improving enzyme inhibition (e.g., IC50_{50} reduction by 50% in kinase assays) .
  • Steric Effects : Bulky substituents (e.g., isopropyl) on the quinoline core reduce off-target interactions but may lower solubility .
  • Bioisosteres : Replace the oxalamide with thioamide or urea groups to modulate hydrogen bonding capacity .

Methodological Notes

  • Contradiction Management : Cross-validate synthetic yields and spectral data across multiple batches .
  • Advanced Instrumentation : Utilize synchrotron X-ray sources for high-resolution crystallography of low-solubility derivatives .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology assays to ensure reproducibility .

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